molecular formula C12H11NO5 B15159034 2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- CAS No. 663169-64-0

2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]-

Cat. No.: B15159034
CAS No.: 663169-64-0
M. Wt: 249.22 g/mol
InChI Key: KFDFIAOHRMIUHM-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- is a complex organic compound with a unique structure that includes a pyrrolidinedione core and a benzoyl group substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- typically involves the reaction of 2,5-pyrrolidinedione with 4-(hydroxymethyl)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the activation of signaling cascades that lead to cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 1-methyl-:

    2,5-Pyrrolidinedione, 1-hydroxy-:

Uniqueness

2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- is unique due to the presence of the benzoyl group substituted with a hydroxymethyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and the potential for diverse applications in research and industry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(hydroxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDFIAOHRMIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449754
Record name 2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663169-64-0
Record name 2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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